Adenosine, 2-iodo-N-methyl-
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Overview
Description
Adenosine, 2-iodo-N-methyl- is a modified nucleoside with the molecular formula C11H14IN5O4. It is a derivative of adenosine, where the hydrogen atom at the 2-position of the adenine ring is replaced by an iodine atom, and the nitrogen atom at the 6-position is methylated.
Preparation Methods
The synthesis of adenosine, 2-iodo-N-methyl- typically involves the iodination of adenosine followed by methylation. One common method involves treating adenosine with iodine in the presence of a suitable oxidizing agent to introduce the iodine atom at the 2-position. The resulting 2-iodoadenosine is then methylated using methyl iodide in an anhydrous alkaline medium at low temperatures (0°C) for several hours. The major products of this reaction are monomethylated adenosine at either the 2’-O or 3’-O position, with the 2’-O-methyladenosine being the preferred product .
Chemical Reactions Analysis
Adenosine, 2-iodo-N-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.
Methylation: As mentioned, methylation is a key reaction in its synthesis. Common reagents used in these reactions include iodine, methyl iodide, and various oxidizing agents. .
Scientific Research Applications
Adenosine, 2-iodo-N-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe in studying nucleoside analogs.
Biology: The compound is used in biochemical studies to understand the role of modified nucleosides in biological systems.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: The compound is used in the production of nucleoside analogs for various industrial applications
Mechanism of Action
The mechanism of action of adenosine, 2-iodo-N-methyl- involves its interaction with specific molecular targets, such as adenosine receptors. These receptors are G-protein coupled receptors that mediate various physiological responses. The compound can modulate neuronal activity, influence neurotransmitter release, and affect cellular energy metabolism by interacting with these receptors .
Comparison with Similar Compounds
Adenosine, 2-iodo-N-methyl- is unique due to the presence of both an iodine atom and a methyl group. Similar compounds include:
2-Iodoadenosine: Lacks the methyl group.
N6-Methyladenosine: Lacks the iodine atom.
2-Chloro-N6-methyladenosine: Contains a chlorine atom instead of iodine. These compounds share some chemical properties but differ in their reactivity and biological activity, highlighting the uniqueness of adenosine, 2-iodo-N-methyl-
Properties
CAS No. |
377774-42-0 |
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Molecular Formula |
C11H14IN5O4 |
Molecular Weight |
407.16 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[2-iodo-6-(methylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C11H14IN5O4/c1-13-8-5-9(16-11(12)15-8)17(3-14-5)10-7(20)6(19)4(2-18)21-10/h3-4,6-7,10,18-20H,2H2,1H3,(H,13,15,16)/t4-,6-,7-,10-/m1/s1 |
InChI Key |
VAALRCZOBOJZJI-KQYNXXCUSA-N |
Isomeric SMILES |
CNC1=C2C(=NC(=N1)I)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
CNC1=C2C(=NC(=N1)I)N(C=N2)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
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